molecular formula C19H22N2O4S B2938453 N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705474-90-3

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2938453
CAS RN: 1705474-90-3
M. Wt: 374.46
InChI Key: FOFYTUXLRKJUQX-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Studies

Compounds with cyclopropane and thiophene moieties, similar to parts of the target molecule, have been synthesized and screened for their antimicrobial and antioxidant activities. These compounds have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests that the target compound could potentially be explored for its efficacy in antimicrobial and antioxidant applications (Raghavendra et al., 2016).

Synthesis and Reactivity

Research on the reactivity of oxalamide-based carbenes, which are structurally related to the target compound, reveals that these entities can undergo cyclopropanation reactions and interact with various elements and compounds to yield a range of products. This highlights the potential of the target compound in synthetic organic chemistry, particularly in the synthesis of complex molecules with specific configurations (Braun et al., 2012).

Anticancer Activity

Studies on sulfur-containing heterocyclic analogs indicate that compounds with functional groups similar to those in the target molecule might possess selective anticancer activities. These compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting a potential research avenue for the target compound in the development of anticancer therapies (Haridevamuthu et al., 2023).

Fluorescence Chemosensors

Compounds derived from thiophene-2-yl and oxazole groups, similar to part of the target molecule's structure, have been developed as "turn on" fluorescence chemosensors for the detection of specific ions. This indicates the potential application of the target compound in the development of new materials for sensing and detection purposes (Liu et al., 2022).

properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-15-6-3-2-5-13(15)11-20-17(22)18(23)21-12-19(24,14-8-9-14)16-7-4-10-26-16/h2-7,10,14,24H,8-9,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYTUXLRKJUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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